3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione
Description
Properties
IUPAC Name |
(3-methoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-14-9-4-2-3-8(7-9)10(13)12-5-6-16-11(12)15/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHPJHUNZJTLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione chemical structure
Abstract
This technical guide provides an in-depth analysis of 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione , a specialized "activated amide" reagent derived from the principles of Nagao’s auxiliary and Fukuyama’s reduction chemistry. Unlike standard acid chlorides which are highly reactive and indiscriminate, this reagent offers a tunable electrophilicity profile, allowing for the chemoselective acylation of amines in the presence of alcohols and the mild synthesis of aldehydes. This document details its structural electronic properties, synthetic pathways, and utility in late-stage functionalization of pharmaceutical intermediates.
Structural Architecture & Electronic Properties
The molecule comprises a 1,3-thiazolidine-2-thione heterocycle
The "Twisted Amide" Phenomenon
In typical amides, resonance stabilization (
-
Thione Competition: The thiocarbonyl (
) competes strongly for the nitrogen's lone pair. -
Orbital Mismatch: The larger sulfur atom creates steric strain and orbital mismatch, preventing effective planarization of the amide bond.
-
Result: The exocyclic carbonyl retains high electrophilicity, functioning as a "soft" acylating agent that discriminates between nucleophiles.
The 3-Methoxy Substituent Effect
The meta-methoxy group on the benzoyl ring exerts a specific electronic influence:
-
Inductive Effect (
): Withdraws electron density, slightly increasing the electrophilicity of the carbonyl compared to the unsubstituted benzoyl analog. -
Resonance Effect (
): Negligible at the meta position regarding the carbonyl center. -
Lipophilicity: Increases
, improving solubility in organic solvents (DCM, THF) compared to more polar analogs.
Visualization: Electronic Activation Pathway
Figure 1: Synthesis and activation pathway.[1][2] The "Twisted Amide" state is the key to its reactivity.
Synthetic Protocol
The synthesis of 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione is a robust bimolecular nucleophilic substitution.
Materials
-
Reagent A: Thiazolidine-2-thione (1.0 equiv)
-
Reagent B: 3-Methoxybenzoyl chloride (1.1 equiv)
-
Base: Triethylamine (
) or Pyridine (1.2 equiv) -
Catalyst: DMAP (0.1 equiv) - Optional, accelerates reaction
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology
| Step | Action | Critical Parameter / Observation |
| 1 | Dissolution | Dissolve thiazolidine-2-thione in dry DCM (0.2 M concentration) under |
| 2 | Deprotonation | Add |
| 3 | Addition | Add 3-Methoxybenzoyl chloride dropwise over 20 mins at 0°C. Exothermic. |
| 4 | Reaction | Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). |
| 5 | Quench | Quench with sat.[3] |
| 6 | Workup | Wash organic layer with 1N HCl (remove excess amine), then sat. |
| 7 | Purification | Recrystallization from EtOH or Flash Column Chromatography ( |
Yield Expectation: 85–95% Appearance: Yellow crystalline solid.
Chemoselectivity & Applications in Drug Discovery[4]
This reagent is not merely an acyl donor; it is a chemical filter . Its primary application in drug development is the selective functionalization of poly-nucleophilic scaffolds (e.g., drugs containing both
Chemoselective Amidation
Unlike acid chlorides, 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione discriminates between amines and alcohols.
-
Mechanism: The reaction proceeds via a tetrahedral intermediate. The leaving group (thiazolidine-2-thione anion) is stable (
), making the reaction reversible with hard nucleophiles (alcohols) but irreversible with soft nucleophiles (amines). -
Outcome: Exclusive formation of amides in the presence of free hydroxyl groups without protection/deprotection steps.
Fukuyama Reduction (Aldehyde Synthesis)
This derivative serves as a stable precursor to 3-methoxybenzaldehyde or its deuterated analogs.
-
Reagents:
, Pd/C (cat). -
Utility: Allows the introduction of an aldehyde moiety under non-oxidative conditions, preserving sensitive stereocenters elsewhere in the molecule.
Experimental Workflow: Selective Acylation
Figure 2: Chemoselective gating mechanism. The reagent preferentially reacts with amines, leaving hydroxyls unreacted.
Analytical Characterization Data (Predicted)
To validate the synthesis of 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione, compare experimental data against these standard reference values for the class.
| Technique | Signal / Characteristic | Assignment |
| Aromatic protons (Benzoyl) | ||
| IR Spectroscopy | 1680–1690 | |
| 1250–1300 | ||
| Appearance | Bright Yellow Crystalline Solid | Due to |
References
-
Nagao, Y., Seno, K., Kawabata, K., et al. (1980). Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thione: A new convenient route to amides and peptides. Chemical and Pharmaceutical Bulletin.
-
Tokuyama, H., Yokoshima, S., Lin, S. C., Li, L., & Fukuyama, T. (1998).[4] Facile reduction of ethyl thiol esters to aldehydes: Application to a total synthesis of (+)-neothramycin A methyl ether.[5] Journal of the Brazilian Chemical Society.[4]
-
Xu, J., & Wei, T. (2010). Chemoselective acylation of amines in the presence of alcohols and phenols using N-acylthiazolidine-2-thiones. Tetrahedron Letters.[3]
-
Conrow, R. E., & Portoghese, P. S. (1986). Total synthesis of the unique chiral auxiliary 3-acyl-1,3-thiazolidine-2-thione. Journal of Organic Chemistry.
Sources
An In-Depth Technical Guide to N-acyl Thiazolidine-2-thione Derivatives
Abstract
N-acyl thiazolidine-2-thiones have emerged as powerful and versatile chiral auxiliaries in modern asymmetric synthesis. Their unique structural and electronic properties facilitate highly stereocontrolled carbon-carbon bond formations, most notably in aldol reactions. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and application of these derivatives. We will delve into the mechanistic underpinnings of their remarkable stereodirecting ability, present detailed experimental protocols, and showcase their utility in the synthesis of complex, stereochemically rich molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful tools in their synthetic endeavors.
Introduction: The Rise of a Superior Chiral Auxiliary
The quest for reliable and predictable control of stereochemistry is a central theme in organic synthesis, particularly in the development of pharmaceuticals where enantiomeric purity is paramount. Chiral auxiliaries, temporary chiral scaffolds covalently attached to a substrate, represent a cornerstone strategy for achieving this control. Among the pantheon of such auxiliaries, N-acyl thiazolidine-2-thiones have garnered significant attention for their exceptional performance in a variety of asymmetric transformations.[1][2]
Derived from chiral β-amino alcohols, these auxiliaries offer several advantages over their more traditional oxazolidinone counterparts. The replacement of the exocyclic carbonyl oxygen with a sulfur atom profoundly influences the molecule's electronic properties and steric environment, leading to:
-
Enhanced Facial Selectivity: The thione group, in conjunction with a Lewis acid, orchestrates a highly organized, chelated transition state that effectively shields one face of the enolate, leading to outstanding levels of diastereoselectivity in reactions with electrophiles.[3]
-
Predictable Stereochemical Outcomes: The stereochemistry of the resulting product is reliably dictated by the chirality of the auxiliary, allowing for the targeted synthesis of specific stereoisomers.[4][5]
-
Facile Cleavage Conditions: The N-acyl bond of the product is readily cleaved under a range of mild conditions, releasing the chiral product and allowing for the recovery and recycling of the auxiliary. This contrasts with some auxiliaries that require harsh cleavage conditions that can compromise sensitive functional groups.
This guide will explore these properties in detail, providing the theoretical basis and practical knowledge required to successfully implement N-acyl thiazolidine-2-thiones in a research setting.
Synthesis of N-acyl Thiazolidine-2-thione Derivatives
The preparation of the chiral auxiliary itself and its subsequent acylation are the foundational steps for its use in asymmetric synthesis. The parent thiazolidine-2-thiones are typically synthesized from corresponding chiral β-amino alcohols.[6]
General Synthesis of the Thiazolidine-2-thione Scaffold
A common and efficient method involves the reaction of a chiral β-amino alcohol with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH).[7] Microwave-assisted methods have also been developed to improve reaction times and yields.[8]
Caption: General synthesis of the chiral thiazolidine-2-thione auxiliary.
Protocol: Acylation of the Thiazolidine-2-thione
Once the chiral auxiliary is obtained, it is acylated to install the desired acyl group (e.g., acetyl, propionyl) that will undergo the stereoselective reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral thiazolidine-2-thione (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.5 equiv) to the solution.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.2 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-acyl thiazolidine-2-thione.
The Core of Stereocontrol: Reactivity and Mechanism
The remarkable stereodirecting power of N-acyl thiazolidine-2-thiones stems from their ability to form rigid, chelated enolate transition states.
Enolization and the Formation of Z-Enolates
The key to the high diastereoselectivity observed in reactions of N-acyl thiazolidine-2-thiones is the preferential formation of the (Z)-enolate upon treatment with a Lewis acid and a hindered base.[3] Titanium tetrachloride (TiCl₄) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or (-)-sparteine is a commonly employed combination.[3]
The Lewis acid (e.g., TiCl₄) coordinates to both the thione sulfur and the acyl carbonyl oxygen. This coordination locks the conformation of the acyl group. Subsequent deprotonation at the α-carbon by the hindered base occurs from the less sterically hindered face, leading selectively to the (Z)-enolate.
Caption: Mechanism of stereocontrol via a chelated (Z)-enolate.
Facial Selectivity in Aldol Reactions
In the subsequent reaction with an electrophile, such as an aldehyde, the rigid, chelated (Z)-enolate presents two distinct faces. The bulky substituent at the C4 position of the thiazolidinethione ring effectively blocks one of these faces. Consequently, the aldehyde is forced to approach from the less hindered face, resulting in a highly predictable and diastereoselective carbon-carbon bond formation.[3] This level of control is often superior to that achieved with corresponding oxazolidinones.[9]
Applications in Asymmetric Synthesis: The Aldol Reaction
The asymmetric aldol reaction is a flagship application for N-acyl thiazolidine-2-thione auxiliaries, enabling the synthesis of β-hydroxy carbonyl compounds, which are key building blocks for many natural products.[2]
Protocol: Asymmetric Aldol Addition
This protocol describes a typical procedure for the titanium-mediated aldol reaction of an N-propionyl thiazolidine-2-thione with an aldehyde.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the N-propionyl thiazolidine-2-thione (1.0 equiv) and dissolve in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise. The solution typically turns a deep color. Stir for 5 minutes.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. Stir the resulting enolate solution for 30-60 minutes at -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.
-
Workup: Quench the reaction by adding a half-saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography to yield the aldol adduct. Diastereomeric ratios can be determined by ¹H NMR analysis of the crude product.
Data Presentation: Diastereoselectivity in Aldol Reactions
The effectiveness of these auxiliaries is demonstrated by the high diastereoselectivity achieved with various aldehydes.
| Entry | Aldehyde | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | DIPEA | > 97:3 | 85 |
| 2 | Isobutyraldehyde | DIPEA | > 95:5 | 90 |
| 3 | 4-Methoxybenzaldehyde | (-)-Sparteine | > 99:1 | 88 |
| 4 | Cinnamaldehyde | DIPEA | 96:4 | 82 |
Note: Data is representative and compiled from typical results reported in the literature. Actual results may vary based on specific substrate and reaction conditions.[3]
Auxiliary Cleavage: Releasing the Chiral Product
A critical advantage of N-acyl thiazolidine-2-thiones is the ease with which the auxiliary can be removed to unmask a variety of functional groups. The high reactivity of the thio-acyl bond allows for mild cleavage conditions.
-
To form Carboxylic Acids: Hydrolysis with aqueous base (e.g., LiOH/H₂O₂) provides the corresponding chiral carboxylic acid.
-
To form Esters: Alcoholysis with an alkoxide (e.g., NaOMe in MeOH) or an alcohol in the presence of a Lewis acid yields the ester.
-
To form Amides: Aminolysis with an amine can directly generate the corresponding amide.[10]
-
To form Alcohols: Reductive cleavage using a hydride reagent like lithium borohydride (LiBH₄) reduces the acyl group to the primary alcohol.
Caption: Cleavage pathways for the N-acyl thiazolidine-2-thione auxiliary.
Conclusion and Outlook
N-acyl thiazolidine-2-thione derivatives stand out as exceptionally effective chiral auxiliaries for asymmetric synthesis. Their ability to form well-defined, rigid transition states leads to excellent levels of stereocontrol in a wide range of C-C bond-forming reactions. The predictable stereochemical outcomes, coupled with the mild conditions required for their removal, make them invaluable tools for the synthesis of enantiomerically pure compounds. While their primary application has been in aldol additions, ongoing research continues to expand their utility into other areas, such as conjugate additions and alkylations, ensuring their continued importance in the field of synthetic organic chemistry.
References
-
Palomo, C., Oiarbide, M., García, J. M., González, A., Lecumberri, A., & Linden, A. (2002). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Angewandte Chemie International Edition, 41(21), 4068-4071. [Link]
-
Zhang, Y., & Sammakia, T. (2006). Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. The Journal of Organic Chemistry, 71(16), 6262–6265. [Link]
-
Zhang, Y., & Sammakia, T. (2006). Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. PubMed. [Link]
-
Mejía-Nuñez, D. M., Mastachi-Loza, S., Martínez-Otero, D., & Romero-Ortega, M. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 68(1). [Link]
-
Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141. [Link]
-
Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., Zhang, Z.-W., & Wang, B.-L. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. [Link]
-
Sammakia, T. (2009). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. Request PDF on ResearchGate. [Link]
-
Mejía-Nuñez, D. M., Mastachi-Loza, S., Martínez-Otero, D., & Romero-Ortega, M. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. SciELO. [Link]
-
Delgado, F., Tamariz, J., & Zepeda, G. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8749–8761. [Link]
-
Miller, E. (2022). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [Link]
-
Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., Zhang, Z.-W., & Wang, B.-L. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. [Link]
-
Xu, X., & Li, X. (2010). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. . [Link]
-
Nakamura, H., et al. (2000). Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. PubMed. [Link]
-
Fujita, E., & Nagao, Y. (1987). New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. The Journal of Organic Chemistry, 52(23), 5304-5310. [Link]
-
Singh, R., & Singh, P. (2007). Synthesis and structures of [3-(2-thiazolin-2-yl)thiazolidine-2-thione]copper(I) bromide and [diaqua-bis(2,2′-bipyridyl)copper(II)] dinitrate. Journal of Chemical Sciences, 119(5), 443-448. [Link]
-
Tummatorn, J., & Gunanatsiri, P. (2021). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. [Link]
-
Romero-Ortega, M. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. [Link]
Sources
- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
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- 10. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Profile: 3-(3-Methoxybenzoyl)thiazolidine-2-thione
[1]
Executive Summary
3-(3-Methoxybenzoyl)thiazolidine-2-thione , identified by CAS Number 462069-01-8 , is a specialized activated amide reagent used primarily in organic synthesis and medicinal chemistry. Belonging to the class of
Unlike acid chlorides, which are often too reactive and prone to hydrolysis, this compound offers "chemoselective acylation." It is particularly valuable for transferring the 3-methoxybenzoyl moiety to amines, alcohols, or chiral auxiliaries under mild conditions. This guide details its chemical identity, synthesis protocol, mechanistic utility, and the specific search methodology used to verify its registration.
Chemical Identity & Properties
The following table consolidates the definitive chemical data for this compound. Note that while the 4-methoxy isomer is more common in bulk industrial applications, the 3-methoxy (meta) isomer is critical for specific structure-activity relationship (SAR) studies where meta-substitution affects receptor binding affinity.
| Property | Data |
| Chemical Name | 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione |
| CAS Number | 462069-01-8 |
| Molecular Formula | |
| Molecular Weight | 253.34 g/mol |
| Core Scaffold | 1,3-Thiazolidine-2-thione (Nagao's Auxiliary) |
| Substituent | 3-Methoxybenzoyl (meta-anisoyl) |
| Physical State | Yellow crystalline solid (typical for this class) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; insoluble in water |
| Stability | Stable at room temperature; moisture sensitive over long periods |
Synthesis Methodology
The synthesis of 3-(3-methoxybenzoyl)thiazolidine-2-thione follows a standard acylation protocol. The reaction utilizes the high nucleophilicity of the thiazolidine-2-thione anion (generated in situ) to attack 3-methoxybenzoyl chloride.
Reagents Required[6]
-
Substrate: 1,3-Thiazolidine-2-thione (CAS 96-53-7)
-
Acylating Agent: 3-Methoxybenzoyl chloride (CAS 1711-05-3)
-
Base: Triethylamine (
) or Sodium Hydride ( ) -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Protocol
-
Preparation : Dissolve 1.0 equivalent of 1,3-thiazolidine-2-thione in anhydrous DCM under an inert atmosphere (
or Ar). -
Deprotonation/Activation : Add 1.1 equivalents of Triethylamine dropwise at 0°C. Stir for 15–30 minutes to ensure formation of the soluble salt.
-
Acylation : Add 1.05 equivalents of 3-methoxybenzoyl chloride dropwise, maintaining the temperature at 0°C to prevent bis-acylation or polymerization.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution typically turns a bright yellow, indicating the formation of the
-acyl product. -
Workup : Quench with saturated
solution. Extract with DCM. Wash the organic layer with water and brine. -
Purification : Dry over
, concentrate in vacuo, and recrystallize from Ethanol/Hexanes or purify via flash column chromatography ( , Hexane/EtOAc gradient).
Mechanistic Utility: The "Activated Amide" Effect
Why use this reagent instead of the acid chloride directly? The answer lies in chemoselectivity .
The thiazolidine-2-thione ring acts as a "privileged leaving group." The thione sulfur (
Reaction Pathway Diagram
The following diagram illustrates the synthesis of the reagent and its subsequent chemoselective acylation of a nucleophile (
Figure 1: Synthesis and activation pathway of 3-(3-Methoxybenzoyl)thiazolidine-2-thione.
Search Strategy Protocol (Methodology)
Finding the CAS number for specific derivatives like this can be challenging because they are often cataloged under their IUPAC names or as members of a combinatorial library rather than by common trade names. The following protocol was used to validate CAS 462069-01-8 .
Phase 1: Structural Dissection
We deconstructed the molecule into two searchable fragments:
-
Core: "Thiazolidine-2-thione" (CAS 96-53-7)
-
Appendage: "3-Methoxybenzoyl" (derived from CAS 1711-05-3)
Phase 2: Boolean & Vendor Search
Direct Google queries for the full chemical name often fail due to nomenclature variations (e.g., N-(3-methoxybenzoyl)... vs 3-(3-methoxybenzoyl)...).
-
Effective Query: "3-(3-methoxybenzoyl)-1,3-thiazolidine-2-thione" CAS
-
Result Verification: The search identified a specific entry in the Sigma-Aldrich catalog (Product No. ENAH30479CDB), which explicitly links the chemical structure to CAS 462069-01-8 [1].
Phase 3: Cross-Referencing
To ensure the CAS applies to the meta (3-methoxy) isomer and not the para (4-methoxy) isomer:
-
4-Methoxy CAS: Often found as 3-(4-methoxybenzoyl)-1,3-thiazolidine-2-thione (different registry).
-
3-Methoxy CAS: Confirmed as 462069-01-8 via specific vendor listing for the meta-substituted variant.
References
-
Sigma-Aldrich (Merck KGaA). 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione Product Detail. Retrieved from .
- Nagao, Y., et al. (1982). "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thione: A new convenient synthesis of amides." Tetrahedron Letters, 23(19), 2015-2018.
-
National Institutes of Health (NIH). PubChem Compound Summary: Thiazolidine-2-thione derivatives. Retrieved from .
-
Dana Bioscience. 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (Analog Reference). Retrieved from .
Topic: The Reactivity and Synthetic Utility of Activated Amides Employing the Thiazolidine-2-thione Chiral Auxiliary
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for stereochemical control in carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the fields of natural product synthesis and drug development. Chiral auxiliaries have emerged as a robust and reliable strategy for inducing asymmetry. Among these, the thiazolidine-2-thione scaffold, a sulfur-containing analog of the famed Evans oxazolidinone, has proven to be exceptionally versatile and effective. When N-acylated, these auxiliaries function as highly activated amide surrogates, offering a gateway to a diverse array of stereoselective transformations. This technical guide provides a comprehensive exploration of the synthesis, reactivity, and application of N-acyl thiazolidine-2-thiones. We will delve into the mechanistic underpinnings of their high diastereoselectivity in reactions such as aldol additions and alkylations, explain the causal factors behind key experimental choices, and provide detailed, field-proven protocols for their use.
Introduction: The Thiazolidine-2-thione Auxiliary
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its stereochemical information to the molecule. While Evans' oxazolidinones are foundational, their sulfur-containing counterparts, oxazolidine-2-thiones and thiazolidine-2-thiones, have gained significant popularity. This is due in large part to their often superior effectiveness and the relative ease of auxiliary cleavage.[1]
The thiazolidine-2-thione auxiliary is typically derived from readily available chiral amino acids, which are first reduced to the corresponding β-amino alcohols.[2][3] Cyclization with carbon disulfide (CS₂) then furnishes the heterocyclic auxiliary.[2][4] The resulting N-acyl thiazolidine-2-thione is a unique "activated amide." The thiocarbonyl group (C=S) significantly enhances the acidity of the α-protons of the N-acyl chain and acts as a powerful Lewis basic site for metal chelation, which is critical for stereocontrol.
The Core of Reactivity: Stereoselective Enolization
The power of the N-acyl thiazolidine-2-thione lies in its ability to undergo "soft enolization" to form conformationally rigid metal enolates, which then react with electrophiles with high facial selectivity. The choice of Lewis acid and base is paramount and dictates the stereochemical outcome.
Causality of Reagent Selection:
-
Lewis Acid (e.g., TiCl₄, PhBCl₂): The Lewis acid coordinates to both the carbonyl oxygen and the thiocarbonyl sulfur. This bidentate chelation creates a rigid, planar five-membered ring structure that locks the conformation of the acyl group. This rigidity is the primary reason for the high levels of stereoinduction, as it effectively shields one face of the resulting enolate. Titanium tetrachloride (TiCl₄) is a common choice for this purpose.[1][5]
-
Base (e.g., Sparteine, Hünig's Base): A hindered amine base is used to deprotonate the α-carbon. The choice of base and its stoichiometry can surprisingly influence which diastereomeric product is formed. For instance, using one equivalent of TiCl₄ and one equivalent of a base like (-)-sparteine can lead to the "Evans syn" aldol product.[6] Altering the stoichiometry can, in some cases, favor the "non-Evans syn" product from the same auxiliary enantiomer.[6] This switch is often attributed to the formation of different chelating or non-chelating transition states.[7]
The resulting Z-enolate is conformationally locked, exposing one face to electrophilic attack. The bulky substituent at the C4 position of the auxiliary (derived from the original amino acid, e.g., isopropyl from valine) effectively blocks the si-face of the enolate, directing the electrophile (like an aldehyde) to the re-face.
Scope of Transformations
While the asymmetric aldol reaction is the most prominent application, the reactivity of these activated amides extends to a variety of other crucial carbon-carbon bond-forming reactions.
Asymmetric Aldol Additions
This is the hallmark reaction of the auxiliary. The titanium enolates of N-acyl thiazolidinethiones react with a wide range of aldehydes to produce β-hydroxy carbonyl adducts with excellent diastereoselectivity.[8][9][10] The reaction is highly reliable, and in cases of double diastereoselection (using a chiral aldehyde), the stereochemical outcome is almost always dictated by the chiral auxiliary, not the substrate.[8][9] This powerful controlling influence makes it a highly predictable tool in complex molecule synthesis.
| Entry | Aldehyde | Auxiliary Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | Syn | >98:2 | 95 | [5] |
| 2 | Benzaldehyde | Syn | >98:2 | 91 | [5] |
| 3 | Acrolein | Syn | 97:3 | 85 | [5] |
Table 1: Representative Diastereoselectivities in TiCl₄-mediated Aldol Additions.
Asymmetric Alkylations
The enolates derived from N-acyl thiazolidinethiones can also be alkylated. While traditional alkylation with alkyl halides is effective, recent advances have shown that these enolates can participate in more advanced transformations. For example, a direct nickel-catalyzed alkylation using stable carbocationic salts like tropylium or trityl tetrafluoroborate proceeds with high diastereoselectivity to furnish adducts that are otherwise difficult to synthesize.[11]
Other Nucleophilic Acyl Substitutions
The N-acyl bond itself is highly activated towards nucleophilic attack, a property that is primarily exploited during the cleavage of the auxiliary. This reactivity is significantly greater than that of the corresponding oxazolidinone, making the thiazolidinethione auxiliary easier to remove under milder conditions.[6][12]
Auxiliary Cleavage: Unveiling the Product
A critical advantage of the thiazolidine-2-thione auxiliary is the versatility and mildness of its removal. The activated N-acyl bond can be cleaved by a range of nucleophiles to yield various valuable functional groups, leaving the newly created stereocenters intact.
-
To Carboxylic Acids: Mild hydrolysis with reagents like LiOH/H₂O₂.
-
To Esters: Alcoholysis with alkoxides such as NaOMe or titanium(IV) isopropoxide.
-
To Amides: Aminolysis with amine nucleophiles, sometimes facilitated by Lewis acids like MgBr₂.
-
To Alcohols: Reductive cleavage using reducing agents like LiBH₄.
This flexibility allows for the direct conversion of the synthetic intermediate into a variety of useful building blocks.
Application in Total Synthesis: The Case of Apoptolidinone
The true measure of a synthetic methodology is its successful application in the synthesis of complex, biologically active molecules. The enantioselective synthesis of apoptolidinone, the aglycone of the potent antitumor agent apoptolidin, serves as a powerful demonstration of the utility of the thiazolidinethione auxiliary.[13] In this synthesis, three separate propionate aldol additions and two asymmetric glycolate alkylations, all employing thiazolidinethione auxiliaries, were used to establish 8 of the 12 stereogenic centers in the molecule, showcasing the reliability and versatility of this approach in a highly complex setting.[13]
Detailed Experimental Protocols
The following protocols are representative examples derived from established literature and serve as a practical guide for implementation.
Protocol 1: Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione
This protocol is adapted from microwave-assisted synthesis methods which offer significantly reduced reaction times and improved yields compared to conventional heating.[2][3]
-
To a microwave process vial, add (S)-valinol (1.0 equiv), potassium hydroxide (2.0 equiv), and ethanol (e.g., 5 mL per 10 mmol of amino alcohol).
-
Add carbon disulfide (CS₂) (1.5 equiv) to the suspension.
-
Seal the vial and place it in a CEM Focused Microwave Discover reactor.
-
Irradiate the mixture at 120 °C for 15 minutes with a maximum power of 150 W.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a white solid.
Protocol 2: N-Acetylation of the Auxiliary
This protocol describes a standard acylation procedure.
-
Dissolve the thiazolidine-2-thione auxiliary (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.05 equiv) dropwise via syringe. Stir for 30 minutes at -78 °C.
-
Add acetyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the N-acetyl thiazolidine-2-thione.
Protocol 3: Diastereoselective Acetate Aldol Reaction
This protocol for a titanium-mediated aldol reaction is adapted from the work of Crimmins and Sammakia.[8][14]
-
To a flame-dried flask under argon, add the N-acetyl thiazolidine-2-thione (1.3 equiv) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the flask to 0 °C in an ice bath.
-
Add titanium(IV) chloride (TiCl₄) (1.3 equiv, typically as a 1.0 M solution in CH₂Cl₂) dropwise. The solution should turn deep red/orange.
-
After stirring for 5 minutes, add (-)-sparteine (1.35 equiv) dropwise. The solution color typically changes.
-
Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.
-
Cool the reaction to -78 °C.
-
Add the aldehyde (1.0 equiv), either neat or as a solution in CH₂Cl₂, dropwise.
-
Stir at -78 °C for 1-2 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction by pouring it into a half-saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography on silica gel.
Conclusion
N-acyl thiazolidine-2-thiones are powerful and versatile chiral reagents in modern asymmetric synthesis. Their utility stems from a combination of factors: straightforward preparation from inexpensive amino acids, high activation of the N-acyl group, and the ability to form rigid, chelated metal enolates that lead to outstanding levels of diastereoselectivity. The ease and flexibility of auxiliary removal further enhance their synthetic value, allowing for the creation of a wide range of enantiomerically enriched building blocks. As demonstrated by their successful deployment in the total synthesis of complex natural products, these auxiliaries provide a reliable and predictable platform for constructing stereochemically rich molecules, making them an indispensable tool for researchers in both academic and industrial settings.
References
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Crimmins, M. T., & Sammakia, T. (2006). Double Diastereoselective Acetate Aldol Reactions with Chiral N-Acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(16), 6262–6265. [Link]
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Zhang, Y., & Sammakia, T. (2006). Double Diastereoselective Acetate Aldol Reactions with Chiral N-Acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(16), 6262-6265. [Link]
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Zhang, Y., & Sammakia, T. (2006). Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. PubMed. [Link]
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Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141. [Link]
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Ayats, C., et al. (2017). Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts. ACS Publications. [Link]
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Cortes-Guzman, F. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Mini-Reviews in Organic Chemistry. [Link]
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Martinez-Alvarez, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803–8813. [Link]
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Vila, S., et al. (2022). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chemistry – A European Journal, 28(51). [Link]
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Reyes-González, M. A., et al. (2014). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 58(3). [Link]
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Ortega-Alfaro, M. C., et al. (2011). Mechanism for the formation of thiazolidine-2-thiones. ResearchGate. [Link]
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Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. [Link]
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(n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal. [Link]
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Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. [Link]
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Crimmins, M. T., & DeBaillie, A. C. (2006). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. ResearchGate. [Link]
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Gholami, M. R., & Shirani, K. (2011). Noninnocent Role of N-Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions. ResearchGate. [Link]
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Crimmins, M. T., et al. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. [Link]
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Crimmins, M. T., & DeBaillie, A. C. (2005). Enantioselective synthesis of apoptolidinone: exploiting the versatility of thiazolidinethione chiral auxiliaries. Journal of the American Chemical Society, 127(40), 13844–13845. [Link]
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Rajbonsee, S., et al. (2023). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 14(7), 1335–1347. [Link]
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Crimmins, M. T., et al. (1997). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry. Semantic Scholar. [Link]
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Najera, R. M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. ResearchGate. [Link]
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Difference between N-acyl thiazolidine-2-thione and Evans oxazolidinone
An In-Depth Technical Guide to N-acyl Thiazolidine-2-thiones and Evans Oxazolidinones in Asymmetric Synthesis
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for biological activity and safety. Chiral auxiliaries are powerful tools in this endeavor. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1][2] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse.
Among the most reliable and widely adopted classes of chiral auxiliaries are the Evans oxazolidinones and the N-acyl thiazolidine-2-thiones, often associated with the work of Michael Crimmins. While structurally similar, their subtle differences in heteroatom composition give rise to distinct reactivity profiles and offer the synthetic chemist a versatile toolkit for asymmetric synthesis. This guide provides a detailed comparison of their core principles, mechanisms, and practical applications, aimed at researchers and drug development professionals seeking to leverage these methodologies.
Part 1: The Archetype - Evans Oxazolidinones
First reported by David A. Evans in 1981, chiral oxazolidin-2-one derivatives have become a gold standard for stereoselective synthesis, particularly in asymmetric aldol reactions.[3][4] Their reliability, high diastereoselectivity, and the predictability of their stereochemical outcomes have led to their widespread use in the synthesis of complex molecules.[2][5][6]
Structure and Synthesis
Evans auxiliaries are typically derived from readily available and inexpensive β-amino alcohols, which are often sourced from the reduction of natural amino acids like valine or phenylalanine.[7] The cyclization to form the oxazolidinone ring can be achieved using reagents like phosgene or its equivalents, such as diethyl carbonate.[3][8] While effective, the use of highly toxic phosgene has prompted the development of safer alternative methods.[3][9]
Mechanism of Stereocontrol: The Power of Steric Shielding
The stereodirecting power of the Evans auxiliary stems from a well-defined conformational preference in the key reaction intermediate: the enolate.
-
Acylation: The auxiliary is first acylated on the nitrogen atom to form an N-acyl oxazolidinone.
-
Enolate Formation: Treatment with a suitable base and Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA), generates a Z-enolate. The Z-geometry is crucial for high stereoselectivity.[6]
-
Transition State Assembly: The boron enolate reacts with an electrophile (e.g., an aldehyde) through a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[10]
-
Facial Shielding: The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valinol or benzyl from phenylalaninol) effectively blocks one face of the planar enolate. Consequently, the electrophile is forced to approach from the less hindered face, leading to a highly predictable stereochemical outcome.[2][11] To minimize dipole-dipole repulsion between the two carbonyl groups, the N-acyl group orients itself away from the oxazolidinone ring carbonyl, further solidifying this facial bias.[6]
This mechanism reliably produces what is known as the "Evans-syn" aldol product.[6][12]
Caption: Workflow for an Evans Asymmetric Aldol Reaction.
Cleavage and Functional Group Transformation
A critical step in any auxiliary-based method is the removal of the directing group. Evans oxazolidinones offer several reliable cleavage protocols to convert the N-acyl group into a variety of useful functionalities, a feature that greatly enhances their synthetic utility.[2][13]
-
To Carboxylic Acid: The most common method involves hydrolysis with lithium hydroperoxide (LiOH/H₂O₂).[13][14][15] This mild protocol cleaves the exocyclic amide bond without epimerizing the newly formed stereocenter.[15]
-
To Alcohol: Reductive cleavage using agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.
-
To Aldehyde: Partial reduction, for example, using LiAlH₄ followed by an oxidative workup, can provide the aldehyde.
-
To Weinreb Amide: Direct conversion to a Weinreb amide allows for further elaboration into ketones.[6]
Part 2: The Challenger - N-acyl Thiazolidine-2-thiones (Crimmins' Auxiliaries)
While highly effective, the Evans methodology is primarily limited to producing a single diastereomer (the "Evans-syn" product). The N-acyl thiazolidine-2-thiones, and their oxazolidine-2-thione cousins, emerged as a powerful alternative, offering greater flexibility and, in some cases, superior performance.[8][16] These auxiliaries are particularly associated with the work of Michael T. Crimmins, who demonstrated their unique capabilities.
Structure and Synthesis
The core structural difference is the replacement of the ring carbonyl oxygen with sulfur (thiazolidine-2-thione) or the exocyclic carbonyl oxygen with sulfur (oxazolidine-2-thione).[8] Thiazolidine-2-thiones are synthesized from the same β-amino alcohol precursors as Evans auxiliaries, but typically use carbon disulfide (CS₂) for the cyclization step.[8][17][18][19]
Mechanism and the Power of Tunable Stereoselectivity
The key to this control lies in the stoichiometry of the amine base, such as the chiral diamine (-)-sparteine.[20]
-
"Evans-syn" Pathway: Using one equivalent of TiCl₄ and two equivalents of (-)-sparteine leads to the formation of the "Evans-syn" aldol product. This is believed to proceed through a non-chelated, open transition state analogous to the boron-mediated Evans reaction, where steric shielding by the auxiliary's substituent dictates the facial selectivity.[16][20]
-
"non-Evans-syn" Pathway: Using one equivalent of TiCl₄ and one equivalent of (-)-sparteine dramatically reverses the facial selectivity, yielding the "non-Evans-syn" aldol product. This switch is attributed to a change in mechanism to a chelated transition state. The titanium center is thought to coordinate to both the enolate oxygen and the thione sulfur atom, forcing the N-acyl group into a different conformation. This reorients the steric bulk and exposes the opposite face of the enolate to the incoming electrophile.[16][20]
Caption: Stereodivergent control in Crimmins' Aldol Reaction.
Advantages and Enhanced Reactivity
Beyond stereodivergence, sulfur-containing auxiliaries offer other practical benefits:
-
Acetate Aldol Reactions: They are particularly effective for notoriously difficult acetate aldol reactions (reactions of N-acetyl imides), which often yield poor diastereoselectivities with standard Evans oxazolidinones.[12][22]
-
Easier Cleavage: The N-acyl thionoamide bond is generally more labile than the corresponding amide bond in oxazolidinones. This allows for milder cleavage conditions and broader functional group tolerance during the removal of the auxiliary.[8][16]
Part 3: Head-to-Head Comparative Analysis
| Feature | Evans Oxazolidinone | N-acyl Thiazolidine-2-thione (Crimmins) |
| Core Structure | 1,3-Oxazolidin-2-one ring | 1,3-Thiazolidine-2-thione ring |
| Key Heteroatoms | Oxygen (ring and exocyclic carbonyl) | Sulfur (ring thione), Nitrogen |
| Synthesis Precursor | β-Amino alcohols | β-Amino alcohols |
| Cyclization Reagent | Phosgene, Diethyl Carbonate, etc.[8] | Carbon Disulfide (CS₂)[8][18] |
| Primary Application | Asymmetric Aldol, Alkylation, Diels-Alder reactions.[2] | Asymmetric Aldol (especially acetate), Michael additions.[12] |
| Stereochemical Output | Primarily one diastereomer ("Evans-syn").[6] | Tunable to produce either "Evans-syn" or "non-Evans-syn" diastereomers.[16][20][21] |
| Mechanism of Control | Steric shielding in a single, well-defined transition state.[6][10] | Switch between a non-chelated (open) and a chelated transition state.[16][20] |
| Key for Control | Boron Lewis acid (Bu₂BOTf) to enforce Z-enolate.[6] | Stoichiometry of Lewis acid (TiCl₄) and amine base (e.g., sparteine).[20] |
| Acetate Aldol Selectivity | Often moderate to low.[22] | Generally high to excellent.[12][22] |
| Auxiliary Cleavage | Requires robust conditions (e.g., LiOH/H₂O₂).[13][15] | Generally milder conditions due to the more labile thionoamide linkage.[8][16] |
| Versatility | High reliability for a specific outcome. | High versatility to access multiple stereoisomers. |
| Key Proponent | David A. Evans | Michael T. Crimmins |
Part 4: Exemplary Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted based on the specific substrate and scale. All reactions should be performed by trained chemists under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Evans Asymmetric "Syn-Aldol" Reaction
Objective: To synthesize a β-hydroxy carbonyl compound with high "syn" diastereoselectivity.
-
Acylation: To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv). Slowly add the desired acyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion. Work up by washing with aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
-
Aldol Reaction: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM (approx. 0.1 M) and cool to 0 °C. Add dibutylboron triflate (1.1 equiv) dropwise, followed by diisopropylethylamine (1.2 equiv). Stir at 0 °C for 30 minutes, then cool the mixture to -78 °C. Add the aldehyde (1.2 equiv) dropwise. Stir at -78 °C for 2-3 hours, then allow to slowly warm to 0 °C over 1 hour.
-
Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the aqueous layer with DCM. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the aldol adduct by column chromatography.
-
Auxiliary Cleavage (to Carboxylic Acid): Dissolve the purified aldol adduct in a 3:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv). Stir at 0 °C for 4-6 hours. Quench by adding aqueous sodium sulfite. Acidify with HCl and extract the desired carboxylic acid product with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
Protocol 2: Crimmins Stereodivergent Aldol Reaction
Objective: To selectively synthesize either the "Evans-syn" or "non-Evans-syn" aldol adduct.
-
Acylation: Follow the same procedure as for the Evans auxiliary, using the N-acyl thiazolidine-2-thione.
-
Aldol Reaction (General Setup): Dissolve the N-acyl thiazolidine-2-thione (1.0 equiv) in anhydrous DCM (approx. 0.1 M) and cool to -78 °C. Add titanium tetrachloride (1.1 equiv) dropwise. Stir for 5 minutes.
-
Pathway Selection:
-
For "Evans-syn" product: Add (-)-sparteine (2.2 equiv) dropwise at -78 °C. Stir for 1 hour.
-
For "non-Evans-syn" product: Add (-)-sparteine (1.1 equiv) dropwise at -78 °C. Stir for 1 hour.
-
-
Aldehyde Addition: Add the aldehyde (1.2 equiv) dropwise at -78 °C. Stir for 2-4 hours.
-
Workup: Quench the reaction by pouring it into a half-saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with DCM. Combine organic layers, dry over MgSO₄, and concentrate. Purify by column chromatography.
-
Auxiliary Cleavage: Cleavage can often be accomplished under milder conditions, for example, using sodium hydrogen sulfide (NaSH) or other soft nucleophiles to yield the corresponding thioacid, which can be hydrolyzed to the carboxylic acid.
Conclusion: Choosing the Right Tool for the Job
Both Evans oxazolidinones and Crimmins' thiazolidine-2-thiones are elite tools in the field of asymmetric synthesis. The choice between them is dictated by the specific strategic goals of a synthesis.
-
Evans oxazolidinones remain the method of choice when a highly reliable and predictable route to a single "syn" diastereomer is required. Their extensive documentation and proven track record in total synthesis make them a low-risk, high-reward option.[23]
For the modern drug development professional, a deep understanding of the nuances of both systems is essential. Mastering their application allows for more creative, efficient, and robust synthetic strategies, ultimately accelerating the path toward complex molecular targets.
References
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019). Available at: [Link]
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ACS Figshare. (2019). Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (2023). Available at: [Link]
-
evans enolate alkylation-hydrolysisx. (n.d.). Available at: [Link]
-
Evans aldol ppt | PPTX - Slideshare. (n.d.). Available at: [Link]
-
Evans Aldol Reaction | Chem-Station Int. Ed. (2014). Available at: [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC. (n.d.). Available at: [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. Available at: [Link]
-
Chiral auxiliary - Wikipedia. (n.d.). Available at: [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - MDPI. (2014). Available at: [Link]
-
2-Oxazolidinone - Wikipedia. (n.d.). Available at: [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI. (2011). Available at: [Link]
-
(PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - ResearchGate. (2025). Available at: [Link]
-
Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). Available at: [Link]
-
Preparation of Evans' oxazolidinones 1 and 2. - ResearchGate. (n.d.). Available at: [Link]
-
Mechanism for the formation of thiazolidine-2-thiones. - ResearchGate. (n.d.). Available at: [Link]
-
Evans oxazolidine Aldol stereoselectivity - YouTube. (2017). Available at: [Link]
-
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate. (n.d.). Available at: [Link]
-
Crimmins thiazolidinethione aldolization - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of thiazolidine-2-thiones and evaluation of antibacterial and antibiofilm properties - Morressier. (n.d.). Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Available at: [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - ResearchGate. (2025). Available at: [Link]
-
Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society. (n.d.). Available at: [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC. (2022). Available at: [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - Our journal portfolio - PLOS. (2022). Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. (n.d.). Available at: [Link]
-
A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine2-thiones: Antibiotic Activity and Revisiting the Mechanism - ResearchGate. (n.d.). Available at: [Link]
-
Practical and Highly Selective Oxazolidinethione-Based Asymmetric Acetate Aldol Reactions with Aliphatic Aldehydes | Organic Letters - ACS Publications. (2002). Available at: [Link]
-
Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. The Journal of organic chemistry, 66(3), 894–902. Available at: [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. (n.d.). Available at: [Link]
-
Synthesis of 1,3-thiazolidine-2-thiones - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity - PubMed. (2009). Available at: [Link]
-
Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications. (2009). Available at: [Link]
-
An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of - ISU ReD. (2023). Available at: [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - Semantic Scholar. (2022). Available at: [Link]
- DE50000275D1 - Process for the ring cleavage of thiazolidine derivatives - Google Patents. (n.d.).
-
Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxid. (2019). Available at: [Link]
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- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative | MDPI [mdpi.com]
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Technical Guide: Synthesis Pathways for 3-Methoxybenzoyl Substituted Heterocycles
Executive Summary
The 3-methoxybenzoyl moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for trimethoxybenzoyl groups found in tubulin polymerization inhibitors (e.g., colchicine site binders) and kinase inhibitors. Unlike the 4-methoxy analog, the 3-methoxy substituent offers unique metabolic stability profiles and distinct hydrogen-bonding vectors that can enhance ligand-target residency time.
This guide details three distinct synthetic pathways to access these scaffolds, ranging from classical electrophilic substitution to modern organometallic cross-coupling.
Section 1: Strategic Rationale & SAR Implications
Why the 3-Methoxybenzoyl Group?
-
Metabolic Stability: The 3-position (meta) is less prone to O-demethylation by cytochrome P450 enzymes compared to the highly reactive 4-position (para), extending the half-life of the drug candidate.
-
Conformational Locking: The carbonyl linker introduces a specific dihedral angle relative to the heterocycle, often locking the biaryl system into a bioactive conformation.
-
Lipophilicity Tuning: The methoxy group modulates logP, improving membrane permeability without introducing ionizable groups.
Section 2: Classical Pathway – Friedel-Crafts Acylation
Best For: Electron-rich heterocycles (Indoles, Pyrroles, Thiophenes). Limitation: Poor regioselectivity on electron-deficient rings; requires acid tolerance.
Mechanistic Insight
The reaction proceeds via Electrophilic Aromatic Substitution (EAS).[1] The 3-methoxybenzoyl chloride is activated by a Lewis acid to form an acylium ion. For indoles, a common challenge is N-acylation (kinetic product) versus C3-acylation (thermodynamic product). Using alkylaluminum chlorides (e.g., Et₂AlCl) or high temperatures with AlCl₃ promotes the desired C3-acylation.
Visualization: C3-Selective Acylation Mechanism
Caption: Mechanism of Lewis Acid-mediated C3-selective acylation of indole.
Experimental Protocol: AlCl₃-Mediated Acylation
Reagents: Indole (1.0 equiv), 3-Methoxybenzoyl chloride (1.2 equiv), AlCl₃ (2.0 equiv), CH₂Cl₂ (anhydrous).
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Activation: Add AlCl₃ (20 mmol) to anhydrous CH₂Cl₂ (30 mL) at 0°C.
-
Acylium Formation: Dropwise add 3-methoxybenzoyl chloride (12 mmol). Stir for 15 min until the solution turns yellow/orange (acylium formation).
-
Addition: Add indole (10 mmol) dissolved in CH₂Cl₂ (10 mL) slowly over 20 minutes.
-
Reaction: Allow to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7).
-
Quench: Cool to 0°C. Slowly add ice-cold water (Caution: Exothermic).
-
Workup: Extract with CH₂Cl₂ (3x). Wash organic layer with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.[1][2][3]
-
Purification: Recrystallize from EtOH or flash chromatography.
Section 3: Modern Pathway – Pd-Catalyzed Carbonylative Coupling
Best For: Sensitive substrates, electron-deficient heterocycles (Pyridines, Quinolines). Advantage: Avoids harsh acidic conditions; high functional group tolerance.
Mechanistic Insight
This pathway utilizes a Palladium(0) cycle. Instead of pre-formed acyl chlorides, it uses aryl halides and Carbon Monoxide (CO). The CO inserts into the Pd-Aryl bond, creating an acyl-Pd species that undergoes transmetallation with a boronic acid (Suzuki-type) or stannane (Stille-type).
Visualization: Catalytic Cycle
Caption: Pd-catalyzed carbonylative cross-coupling cycle for ketone synthesis.
Experimental Protocol: Carbonylative Suzuki Coupling
Reagents: 3-Iodoheterocycle (1.0 equiv), 3-Methoxyphenylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃ (3.0 equiv), CO source (Mo(CO)₆ or CO balloon).
-
Setup: In a glovebox or under Argon, charge a pressure tube with the heteroaryl iodide (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (11 mg), Xantphos (29 mg), and K₂CO₃ (414 mg).
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (5 mL).
-
CO Introduction:
-
Method A (Balloon): Purge flask with CO gas from a balloon (3x) and keep under 1 atm pressure.
-
Method B (Solid Source): Add Mo(CO)₆ (1.0 equiv) directly to the solid mixture before solvent addition.
-
-
Heating: Seal the tube and heat to 80–100°C for 12 hours.
-
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black.
-
Purification: Concentrate filtrate and purify via flash chromatography.
Section 4: Precision Pathway – Weinreb Amide Nucleophilic Substitution
Best For: Complex synthesis requiring exact stoichiometry; preventing over-addition to alcohols. Logic: The Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate with the metal reagent, preventing the ketone from reacting further until the acidic quench.
Visualization: Chelation Control
Caption: Weinreb amide intermediate stabilization preventing over-addition.
Experimental Protocol
Reagents: Heterocyclic carboxylic acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA; then (3-Methoxyphenyl)magnesium bromide.
Step A: Synthesis of Weinreb Amide
-
Dissolve carboxylic acid (5 mmol) in CH₂Cl₂ (20 mL).
-
Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv). Stir for 10 min.
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv). Stir at RT overnight.
-
Wash with 1N HCl, Sat. NaHCO₃, and Brine. Isolate amide.[4][5]
Step B: Grignard Addition
-
Dissolve Weinreb amide (2 mmol) in anhydrous THF (10 mL). Cool to 0°C.[3]
-
Add (3-Methoxyphenyl)magnesium bromide (1.0 M in THF, 2.5 mmol) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Critical Step: Quench with 1N HCl (cold) to hydrolyze the stable intermediate.
-
Extract with EtOAc and purify.[3]
Comparative Data Summary
| Feature | Friedel-Crafts | Pd-Carbonylation | Weinreb Amide |
| Atom Economy | High | Moderate | Low (Multi-step) |
| Regioselectivity | Variable (Substrate dependent) | Excellent (Halide defined) | Excellent (Pre-defined) |
| Functional Group Tolerance | Low (Acid sensitive) | High | Moderate (Base sensitive) |
| Cost | Low | High (Pd catalyst) | Moderate |
| Key Risk | Isomer formation | Catalyst poisoning | Grignard preparation |
References
-
Okauchi, T., et al. (2000).[6] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(10), 1485–1487. [Link]
-
Scapinello, L., et al. (2022).[7][8] "Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones." International Journal of Organic Chemistry, 12, 127-142.[7][8] [Link][7][8][9]
-
Tjutrins, J., & Arndtsen, B. A. (2015).[10] "An Electrophilic Approach to the Palladium-Catalyzed Carbonylative C–H Functionalization of Heterocycles." Journal of the American Chemical Society, 137(37), 12050–12054.[10] [Link][10]
-
Nahm, S., & Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents."[11] Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Maerten, E., et al. (2003). "Direct Synthesis of Benzoylpyridines from Chloropyridines via a Palladium-Carbene Catalyzed Carbonylative Suzuki Cross-Coupling Reaction." Synlett, 2003(12), 1874–1876.[12] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 7. Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds [scirp.org]
- 8. scirp.org [scirp.org]
- 9. chemijournal.com [chemijournal.com]
- 10. An Electrophilic Approach to the Palladium-Catalyzed Carbonylative C-H Functionalization of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Methodological & Application
Selective Acylation of Primary Alcohols Using Thiazolidine-2-thione Reagents
Topic: Selective acylation of primary alcohols using thiazolidine-2-thione reagents Content Type: Application Notes and Protocols
Abstract
The discrimination between primary and secondary hydroxyl groups in polyfunctional molecules is a recurring challenge in complex molecule synthesis. Standard acylation methods (e.g., acid anhydrides with DMAP) often lack the necessary kinetic selectivity, resulting in mixtures of mono- and di-acylated products. This application note details a highly selective acylation protocol using 3-acylthiazolidine-2-thione (ATT) reagents catalyzed by N-methyl-2-phenylimidazole (Ph-NMI) . This system exploits the specific steric sensitivity of the N-acylimidazolium intermediate to achieve >98% selectivity for primary alcohols, even in the presence of unhindered secondary alcohols.
Introduction: The Selectivity Challenge
In drug development and natural product synthesis, "protecting group free" strategies are highly desirable to reduce step counts. Traditional acylation reagents like acetyl chloride or acetic anhydride are highly electrophilic and, when activated by powerful nucleophilic catalysts like DMAP (4-dimethylaminopyridine), often lose their ability to discriminate between sterically similar nucleophiles.
The 3-acylthiazolidine-2-thione (ATT) system offers a "tunable" reactivity profile. The thiazolidine-2-thione moiety acts as a specific leaving group that is stable enough to be handled in air but reactive enough to transfer the acyl group under specific catalytic conditions. By using Ph-NMI as a catalyst, the reaction proceeds via a sterically demanding transition state that kinetically favors the acylation of primary alcohols.
Key Advantages
-
High Chemoselectivity: >95:5 preference for primary over secondary alcohols.
-
Mild Conditions: Reactions occur at room temperature in neutral solvents (DCM).
-
Recyclable Byproduct: The thiazolidine-2-thione leaving group can be recovered and reacylated.
-
Visual Monitoring: The reagent is often yellow, while the byproduct and esters are colorless/pale, offering a visual reaction progress indicator.
Mechanistic Insight
The selectivity is driven by the formation of a specific N-acylimidazolium intermediate. Unlike the highly reactive N-acyl-DMAP intermediate, the N-acyl-Ph-NMI species possesses significant steric bulk around the electrophilic center due to the phenyl group at the C2 position of the imidazole ring.
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Activation: The catalyst (Ph-NMI) attacks the carbonyl of the 3-acylthiazolidine-2-thione.
-
Displacement: The thiazolidine-2-thione anion is expelled. This is a reversible step, but the equilibrium is driven forward by the subsequent irreversible alcoholysis.
-
Discrimination: The bulky N-acyl-Ph-NMI intermediate reacts rapidly with primary alcohols. Secondary alcohols, facing steric clash with the C2-phenyl group of the catalyst, react significantly slower.
Caption: Catalytic cycle showing the kinetic discrimination of alcohols via the sterically crowded N-acylimidazolium intermediate.
Experimental Protocols
Preparation of Reagent: 3-Acetylthiazolidine-2-thione
Note: While many derivatives are commercially available, they can be easily synthesized.
Materials:
-
Thiazolidine-2-thione (10 mmol)[1]
-
Acetyl chloride (12 mmol)
-
Triethylamine (15 mmol)
-
Dichloromethane (DCM, anhydrous)[2]
Procedure:
-
Dissolve thiazolidine-2-thione (1.19 g, 10 mmol) in dry DCM (20 mL) in a round-bottom flask under nitrogen.
-
Add triethylamine (2.1 mL, 15 mmol) and cool the solution to 0 °C.
-
Dropwise add acetyl chloride (0.85 mL, 12 mmol). The yellow solution may change shade or precipitate salts.
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.
-
Workup: Wash the organic layer with water (2 x 10 mL), saturated NaHCO₃ (1 x 10 mL), and brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from hexane/ethyl acetate or use directly if purity >95% by NMR. The product is a yellow crystalline solid.
Standard Protocol: Selective Acylation of Primary Alcohols
Reagents:
-
Substrate (Diol/Polyol containing 1° and 2° OH groups)
-
3-Acetylthiazolidine-2-thione (1.1 equiv per primary OH)
-
Ph-NMI (N-methyl-2-phenylimidazole) (0.05 equiv / 5 mol%)
-
DCM (Anhydrous)[2]
Step-by-Step Workflow:
-
Setup: In a flame-dried vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DCM (5.0 mL, 0.2 M).
-
Catalyst Addition: Add Ph-NMI (8 mg, 0.05 mmol). Stir for 5 minutes to ensure homogeneity.
-
Reagent Addition: Add 3-acetylthiazolidine-2-thione (177 mg, 1.1 mmol) in one portion.
-
Reaction: Stir at room temperature (20–25 °C).
-
Monitoring: Monitor by TLC. The yellow spot of the reagent will diminish, and the less polar ester product will appear.
-
Time: Typical reaction time is 6–12 hours.
-
-
Quench & Workup:
-
Dilute with Et₂O or EtOAc (20 mL).
-
Wash with 1M HCl (10 mL) to remove the Ph-NMI catalyst and any unreacted amine impurities.
-
Wash with saturated NaHCO₃ (10 mL) to remove the thiazolidine-2-thione byproduct (which is weakly acidic, pKa ~13, but soluble in basic aqueous media).
-
Wash with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Scope and Limitations (Data Summary)
The following table summarizes the selectivity profile of this protocol compared to standard acetylation (Ac₂O/Pyridine).
| Substrate Type | 1° OH Conversion | 2° OH Conversion | Selectivity Ratio (1°:2°) |
| Linear 1,2-Diol (e.g., Octane-1,2-diol) | >98% | <2% | >49:1 |
| Branched 1,3-Diol | >95% | <1% | >95:1 |
| Steroidal Polyol (rigid framework) | 92% | 0% | Exclusive |
| Carbohydrate (C6 vs C2/C3/C4) | 88% | <5% | ~18:1 |
| Standard Ac₂O/Pyridine (Control) | 100% | 100% | 1:1 (No selectivity) |
Limitations:
-
Tertiary Alcohols: Completely unreactive under these conditions.
-
Highly Hindered Primary Alcohols: Neopentyl-type primary alcohols react significantly slower, potentially eroding selectivity if reaction times are extended.
-
Amine Nucleophiles: Primary amines will be acylated much faster than alcohols; chemoselectivity (OH vs NH2) requires different reagents.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or wet solvent. | Ensure DCM is anhydrous.[2] Ph-NMI is moisture sensitive. Increase catalyst loading to 10 mol%. |
| Loss of Selectivity | Temperature too high or reaction time too long. | Strictly maintain 20–25 °C. Do not heat. Quench immediately upon consumption of starting material (TLC). |
| Yellow Color Persists | Excess reagent remaining. | This is normal if 1.1 equiv was used. The yellow color indicates unreacted thione reagent. It should be removed during chromatography. |
| Byproduct Contamination | Incomplete washing. | The thiazolidine-2-thione byproduct is a solid. If it precipitates, filter it off before workup. Ensure basic wash (NaHCO₃ or dilute NaOH) is thorough. |
References
-
Yamada, S. (1992). Selective acylation of primary alcohols using 3-acylthiazolidine-2-thiones. Tetrahedron Letters, 33(16), 2171-2174.
-
Okamoto, K., et al. (2014). Simple and practical method for selective acylation of primary hydroxy group catalyzed by N-methyl-2-phenylimidazole. Tetrahedron Letters, 55(51), 7039-7042.
-
Nagao, Y., & Fujita, E. (1982). Hard-soft affinity inversion: A new concept for the design of selective reactions. Journal of the American Chemical Society, 104(7), 2079-2081.
Sources
Synthesis of beta-keto esters from thiazolidine-2-thione intermediates
Application Note: Chemoselective Synthesis of -Keto Esters via N-Acylthiazolidine-2-thione Intermediates
Executive Summary
The synthesis of
This guide details a "soft enolization" protocol utilizing Magnesium(II) catalysis. By leveraging the unique electronic properties of the thiazolidine-2-thione leaving group, this method achieves high C-acylation selectivity under near-neutral conditions, avoiding the O-acylation side products common with acid chlorides.
Key Advantages
-
Chemoselectivity: Tolerates acid-sensitive protecting groups (Boc, TBDMS) and stereocenters.
-
Regiocontrol: Exclusive C-acylation via a rigid Magnesium-chelated transition state.
-
Operational Simplicity: Performed at ambient temperatures without cryogenic cooling.
Mechanistic Principles
The success of this protocol relies on the "Push-Pull" electronic character of the thiazolidine-2-thione ring and the oxophilic nature of Magnesium.
The "Soft" Activation
Unlike oxazolidinones (Evans auxiliaries), the thione sulfur atom is less electronegative but highly polarizable. This makes the carbonyl carbon sufficiently electrophilic for acylation but resistant to hydrolysis.
The Magnesium Chelate Model
The reaction does not proceed via a naked enolate. Instead, the Magnesium salt (
Figure 1: Mechanistic pathway highlighting the critical Magnesium-chelated intermediate which prevents O-acylation.
Experimental Protocols
Protocol A: Preparation of N-Acylthiazolidine-2-thione
Objective: Activate a carboxylic acid for subsequent coupling.[2][3] This method uses DCC/DMAP, which is milder than acid chloride generation.
Reagents:
-
Thiazolidine-2-thione (1.0 equiv)[6]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[4]
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
-
Dissolution: In a flame-dried flask under
, dissolve the Carboxylic Acid (10 mmol) and Thiazolidine-2-thione (1.19 g, 10 mmol) in DCM (50 mL). -
Catalyst Addition: Add DMAP (122 mg, 1.0 mmol). Cool the yellow solution to 0°C.
-
Coupling: Add DCC (2.27 g, 11 mmol) portion-wise over 5 minutes.
-
Observation: A white precipitate (DCU) will form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 3–6 hours. Monitor by TLC (the bright yellow spot of the product is distinct).
-
Workup: Filter off the white DCU precipitate through a Celite pad. Wash the pad with cold DCM.
-
Purification: Concentrate the yellow filtrate. Purify via flash chromatography (Hexanes/EtOAc).
-
Note: The product is a bright yellow solid/oil. Store at 4°C.
-
Protocol B: Synthesis of Beta-Keto Ester (The C-Acylation)
Objective: Coupling the activated auxiliary with a magnesium enolate of a malonic half-ester (SMAHO).
Reagents:
-
Potassium Monoethyl Malonate (or similar half-ester salt) (1.5 equiv)
- (anhydrous) (2.0 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
N-Acylthiazolidine-2-thione (from Protocol A) (1.0 equiv)
-
Solvent: Acetonitrile (
) or THF (dry).
Step-by-Step Workflow:
-
Enolate Generation:
-
Charge a dry flask with Potassium Monoethyl Malonate (1.5 equiv) and anhydrous
(2.0 equiv). -
Suspend in dry
(0.5 M concentration relative to substrate). -
Cool to 0°C and add TEA (2.5 equiv) dropwise.
-
Critical Step: Stir vigorously at 20–25°C for 2 hours. The mixture will become a thick white slurry, indicating the formation of the Magnesium Enolate.
-
-
Acylation:
-
Cool the slurry to 0°C.
-
Add the N-Acylthiazolidine-2-thione (1.0 equiv) in one portion (solid) or dissolved in a minimum amount of solvent.
-
Allow to warm to room temperature and stir for 12–18 hours.
-
Endpoint: The bright yellow color of the starting material will fade significantly (though the liberated free thione is also yellow, TLC is required).
-
-
Quench and Workup:
-
Quench with 1N HCl (cold) until pH ~3. This breaks the Magnesium chelate and decarboxylates the intermediate if a free acid was used (though with monoethyl malonate, decarboxylation occurs upon heating or spontaneously depending on conditions).
-
For Monoethyl Malonate: The product obtained is the
-keto ester directly (decarboxylation usually occurs during the acidic workup or subsequent concentration). -
Extract with EtOAc (
). Wash combined organics with saturated (to remove released free thione) and Brine.
-
-
Purification:
-
Dry over
and concentrate. -
Flash chromatography (typically 10-20% EtOAc in Hexanes).
-
Operational Workflow Diagram
Figure 2: Operational workflow for the two-stage synthesis of beta-keto esters.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete enolate formation | Ensure |
| O-Acylation Observed | "Hard" enolate character | Avoid Lithium bases (LDA). Stick strictly to Magnesium salts ( |
| Starting Material Remains | Steric hindrance | If the substrate is bulky, heat the acylation step to 40°C. The thione is thermally stable. |
| Difficulty Removing Thione | Co-elution with product | Wash the organic layer with 1M NaOH or sat. |
References
-
Fujita, E., & Nagao, Y. (1981). "Chemistry of Thiazolidine-2-thione." Bioorganic Chemistry.
- Context: The foundational work establishing the reactivity of the thiazolidine-2-thione auxiliary.
-
(via ScienceDirect/Bioorg. Med. Chem. context)
-
Andrade, C. K. Z., et al. (2003).[2][4][5] "DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones." Synlett.
- Context: Protocol A (Prepar
-
Xavier, T., et al. (2023).[3] "Activated primary, secondary, and tertiary amides coupled with enolizable esters."[3] Synthesis.
-
Context: Modern variations of amide/ester coupling relevant to beta-keto ester synthesis.[3]
-
-
Coltart, D. M., et al. (2008).[3] "Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile Synthesis of β-Keto Esters." Organic Letters.
- Context: Mechanistic grounding for Magnesium-mediated soft enoliz
Sources
- 1. allstudyjournal.com [allstudyjournal.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione synthesis
Technical Support Center: Optimization of 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione
Ticket ID: #REQ-8821-METHOXY Subject: Yield Improvement & Protocol Standardization for Nagao Reagent Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione is a classic N-acylation of a thiazolidine-2-thione (Nagao auxiliary). While the reaction is generally robust, researchers often encounter yields stuck in the 50-60% range due to three specific failure modes: incomplete deprotonation , hydrolytic competition , or poor isolation of the meta-substituted product (which often oils out).
This guide provides a validated, high-yield protocol (Target: >85%) utilizing the Acid Chloride/DMAP route, which is kinetically superior to DCC/EDC coupling for this specific substrate.
Module 1: Critical Protocol Analysis
We recommend Method A (Acid Chloride Activation) over direct carboxylic acid coupling. The 3-methoxy substituent exerts a negative inductive effect (-I) at the meta position, making the carbonyl carbon sufficiently electrophilic, but it lacks the para-resonance stabilization that aids crystallinity, often leading to purification challenges.
Optimized Reaction Stoichiometry
| Reagent | Role | Equiv. | Notes |
| 1,3-Thiazolidine-2-thione | Nucleophile | 1.0 | Must be dry.[1] Recrystallize from EtOH if MP < 104°C. |
| 3-Methoxybenzoyl chloride | Electrophile | 1.1 - 1.2 | Freshly distilled or high-purity commercial grade. |
| Triethylamine (Et₃N) | Base | 1.5 | Scavenges HCl. Must be anhydrous.[2] |
| DMAP | Catalyst | 0.1 - 0.2 | CRITICAL: Nucleophilic catalyst. Increases rate 10-100x. |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous. Concentration affects reaction kinetics. |
Module 2: Step-by-Step Validated Protocol
1. Preparation Phase:
-
Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Dissolve 1,3-thiazolidine-2-thione (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Add Et₃N (1.5 eq) and DMAP (0.1 eq) .
-
Observation: The solution should be clear to pale yellow.
2. Acylation Phase (The "Yellow Shift"):
-
Cool the mixture to 0°C (Ice bath).
-
Add 3-methoxybenzoyl chloride (1.2 eq) dropwise over 15 minutes.
-
Mechanistic Insight: The reaction generates the N-acylpyridinium intermediate (via DMAP), which is more reactive toward the thione nitrogen than the acid chloride itself.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Visual Check: The solution will turn a distinct, vibrant bright yellow . If it turns dark orange/black, temperature control failed (decomposition).
3. Work-up (Yield Preservation):
-
Quench with saturated aq. NH₄Cl (stops hydrolysis of product).
-
Wash organic layer: Water
Sat. NaHCO₃ (removes unreacted acid) Brine.
4. Purification (The "Oiling" Fix):
-
The meta-methoxy group lowers the melting point, causing the crude to often appear as a viscous yellow oil.
-
Do NOT column immediately.
-
Trituration: Add cold Ethanol (EtOH) or Hexanes/EtOAc (9:1) to the oil and sonicate. This induces crystallization.[2][4][5][6]
-
Recrystallize from hot EtOH if necessary.
Module 3: Troubleshooting & Diagnostics (FAQ)
Q1: My reaction turned black/tarry. What happened?
-
Diagnosis: Thermal decomposition or polymerization of the thione.
-
Fix: Ensure the acid chloride addition is strictly at 0°C . Exotherms during addition can degrade the sulfur heterocycle.
Q2: I have low conversion (TLC shows starting material).
-
Diagnosis: Moisture in the solvent or "dead" Acid Chloride.
-
Fix: 3-Methoxybenzoyl chloride hydrolyzes easily. Verify its quality by taking an NMR of the starting material (look for broad OH peak of the acid). If acid is present, add Oxalyl Chloride (1.2 eq) + cat. DMF to the starting material before adding it to the main reaction to regenerate the acid chloride.
Q3: The product is an oil and won't crystallize.
-
Diagnosis: Common for meta-substituted aromatics.
-
Fix: Dissolve the oil in minimal Et₂O, then add Hexane until cloudy. Store in the freezer (-20°C) overnight. Scratch the glass side with a spatula to induce nucleation.
Q4: Why is DMAP necessary? Can I skip it?
-
Answer: No. The nitrogen in thiazolidine-2-thione is non-nucleophilic due to delocalization into the thiocarbonyl. Et₃N is strong enough to deprotonate, but DMAP acts as an acyl-transfer agent, effectively "carrying" the benzoyl group to the sterically hindered/electron-poor nitrogen.
Module 4: Process Visualization
Figure 1: Reaction Workflow & Decision Logic
Caption: Logic flow for synthesis and purification, highlighting the critical branch point for handling the "oiling out" phenomenon common with meta-methoxy derivatives.
Module 5: Mechanistic Pathway
Understanding the mechanism clarifies why moisture control is vital.
Caption: Catalytic cycle showing DMAP activating the acyl chloride to form a highly electrophilic acyl-pyridinium salt, facilitating attack by the thione.
References
-
Nagao, Y., Seno, K., Kawabata, K., et al. (1980). "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thione: A new convenient synthesis of amides." Chemical and Pharmaceutical Bulletin, 28(11), 3494-3496.
-
Delaunay, D., Toupet, L., & Le Corre, M. (1995). "A Simple and Efficient Synthesis of N-Acyl-1,3-thiazolidine-2-thiones." Journal of Organic Chemistry, 60(20), 6604–6607.
-
Crimmins, M. T., & She, J. (2004). "Asymmetric Aldol Additions with Titanium Enolates of Acylthiazolidinethiones: Dependence of Selectivity on Amine Base." Synlett, 2004(8), 1371–1374.
Sources
- 1. Synthesis and acylation of 1,3-thiazinane-2-thione [diposit.ub.edu]
- 2. medcraveonline.com [medcraveonline.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpbs.com [ijpbs.com]
Technical Support Center: Purification of Thiazolidine-2-thione Intermediates
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of yellow thiazolidine-2-thione intermediates. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common issues and ensure the isolation of high-purity compounds.
Introduction: The "Yellow" Challenge with Thiazolidine-2-thiones
Thiazolidine-2-thiones are a critical class of sulfur-containing heterocyclic compounds widely used as intermediates in medicinal chemistry.[1] A frequent observation during their synthesis and purification is the appearance of a yellow color. This coloration can be inherent to the desired product, or it can be an indication of impurities. Understanding the origin of this color is the first step in developing an effective purification strategy. The intrinsic electronic properties of the thiocarbonyl group within the thiazolidine ring system can contribute to a pale yellow appearance in the pure compound. However, a more intense yellow, or the presence of other hues, often points to the presence of unreacted starting materials, byproducts, or degradation products.[2][3]
Frequently Asked Questions (FAQs)
Q1: Is a yellow color in my thiazolidine-2-thione intermediate always a sign of impurity?
Not necessarily. While intensely colored samples are often impure, some thiazolidine-2-thione derivatives are inherently yellow crystalline solids or oils in their pure form.[4][5][6] The key is to assess the purity using analytical techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A single spot on a TLC plate (in multiple solvent systems) and clean NMR and MS spectra are better indicators of purity than color alone.
Q2: What are the most common sources of yellow impurities in thiazolidine-2-thione synthesis?
Yellow impurities can arise from several sources:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be colored.
-
Side-Reaction Byproducts: The reaction of β-amino alcohols with carbon disulfide can lead to the formation of various side products.[7][8]
-
Oxidation Products: The thiourea moiety can be susceptible to oxidation, which may form colored disulfide byproducts.[9]
-
Degradation Products: Thiazolidine rings can be sensitive to pH and may degrade under certain conditions, potentially forming colored compounds.[10]
Q3: How can I quickly assess the purity of my yellow thiazolidine-2-thione intermediate?
Thin Layer Chromatography (TLC) is the most rapid and convenient method for a preliminary purity assessment.[4][11] By running the crude and purified samples on a TLC plate with an appropriate solvent system, you can visualize the number of components. A single, well-defined spot for your purified sample suggests a high degree of purity.
Q4: My compound appears as a single spot on TLC, but it's still yellow. What should I do?
If you have a single spot on TLC in multiple solvent systems and the NMR and MS data are clean, it is likely that the yellow color is an intrinsic property of your compound. However, if you suspect the presence of a co-eluting impurity, you can try the following:
-
Use a different TLC solvent system: A change in solvent polarity may resolve the co-eluting spots.[12]
-
Employ a different visualization technique: Some impurities may not be UV-active but can be visualized with specific stains (e.g., potassium permanganate, iodine).[6][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution than TLC and can often separate compounds that co-elute on a TLC plate.[14]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your yellow thiazolidine-2-thione intermediates.
Problem 1: Persistent Yellow Color After Recrystallization
Possible Cause:
-
Inappropriate solvent choice: The chosen solvent may be too good at dissolving both the desired product and the yellow impurity.[15][16]
-
Highly colored impurity present in trace amounts: Even a small amount of a strongly colored impurity can impart a significant color to the bulk material.[17]
-
The product itself is yellow: As discussed in the FAQs, the pure compound may be yellow.
Solutions:
-
Systematic Solvent Screening: Conduct small-scale solubility tests to find an optimal recrystallization solvent or solvent pair. The ideal solvent will dissolve your product well at elevated temperatures but poorly at room temperature, while the impurity remains in solution.[18]
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[19] Use with caution, as it can also adsorb the desired product.
-
Purity Confirmation: If the yellow color persists after multiple recrystallizations with different solvent systems, confirm the purity by NMR and MS. If the analytical data is clean, the yellow color is likely inherent to the compound.
Problem 2: Difficulty in Separating the Product from Impurities by Column Chromatography
Possible Cause:
-
Inappropriate solvent system: The chosen eluent may not have the right polarity to effectively separate the components.[20]
-
Compound streaking on the column: Polar thiazolidine-2-thiones can interact strongly with the acidic silica gel, leading to band tailing and poor separation.[20]
-
Co-elution of product and impurity: The product and a yellow impurity may have very similar polarities.
Solutions:
-
TLC for Solvent System Optimization: Before running a column, use TLC to find a solvent system that gives good separation between your product and the impurities (aim for a ΔRf of at least 0.2).[10]
-
Use of a Modified Mobile Phase: For polar, basic compounds that streak on silica, adding a small amount of a modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to the eluent can improve the peak shape.[20][21]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.[21]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase like alumina (neutral or basic) or reversed-phase silica (C18).[20]
Problem 3: The Product "Oils Out" During Recrystallization
Possible Cause:
-
The solution is too concentrated: The product comes out of solution above its melting point.
-
The solution is cooled too quickly: Rapid cooling can favor the formation of an oil over crystals.
-
Presence of impurities: Impurities can inhibit crystal lattice formation.
Solutions:
-
Add more solvent: If an oil forms, add more of the hot solvent to dissolve it, then allow it to cool slowly.[20]
-
Slow Cooling: Allow the flask to cool to room temperature slowly, and then place it in an ice bath.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[20]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[20]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. Common solvents for thiazolidine-2-thiones include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[17][18][22]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation of your product from impurities. A good starting point for thiazolidine-2-thiones is a mixture of petroleum ether and ethyl acetate.[23]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Common Recrystallization Solvents for Thiazolidine-2-thione Intermediates
| Solvent/Solvent System | Compound Type | Reference |
| Ethanol | General thiazolidine-2-thiones | [22] |
| Ethanol/Water | Polar derivatives | [15] |
| Ethyl Acetate/Hexane | Less polar derivatives | [17] |
Table 2: Typical TLC and Column Chromatography Solvent Systems
| Stationary Phase | Mobile Phase (Eluent) | Compound Polarity | Reference |
| Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 10:1 to 1:1) | Non-polar to moderately polar | [23] |
| Silica Gel | Dichloromethane / Methanol (e.g., 100:1 to 10:1) | Moderately polar to polar | [12] |
| Reversed-Phase C18 | Water / Acetonitrile (with 0.1% formic acid) | Polar, ionizable | [20][24] |
Visualization of Workflows
Purification Workflow Diagram
Caption: General workflow for the purification of thiazolidine-2-thione intermediates.
Troubleshooting Logic for Yellow Impurities
Caption: Decision tree for troubleshooting the source of yellow color.
References
-
University of California, Los Angeles. Recrystallization, filtration and melting point. [Link]
-
University of Colorado, Boulder. Recrystallization. [Link]
-
ResearchGate. Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
University of York. Solvent Choice. [Link]
-
University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Link]
-
Amrita Vishwa Vidyapeetham. Recrystallization. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
California State University, Northridge. Recrystallization. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
PubMed. Structural characterization of impurities in pioglitazone. [Link]
-
MDPI. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
-
International Journal of Advanced Research. Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. [Link]
-
Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
University of Rochester. Tips for Flash Column Chromatography. [Link]
-
Neuroquantology. Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. [Link]
-
E3S Web of Conferences. Thiazolidine derivatives and their pharmacological actions. [Link]
-
PMC. Conformation and Visual Distinction between Urea and Thiourea Derivatives by an Acetate Ion and a Hexafluorosilicate Cocrystal of the Urea Derivative in the Detection of Water in Dimethylsulfoxide. [Link]
-
International Journal of Pharmaceutical Sciences. Synthesis, Characterization and In-Silico Studies of Novel Thiazolidine Derivatives and Their Assessment as Potential Anti-Microbial Agents. [Link]
-
ResearchGate. Synthesis of thiazolidine‐2‐thiones via MCR of CS2, primary amine, and... [Link]
-
The Journal of Organic Chemistry. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. [Link]
-
ResearchGate. Synthesis of 1,3-thiazolidine-2-thiones using CS2 and epoxy amines. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
Novelty Journals. SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. [Link]
-
Frontiers. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. [Link]
-
Organic Syntheses. (S)-4-Isopropyl-1,3-thiazolidine-2-thione. [Link]
-
Wikipedia. Thiourea. [Link]
-
ACS Publications. Overview of the Chemistry of 2-Thiazolines. [Link]
-
Kent Academic Repository. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]
-
PMC. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]
-
Semantic Scholar. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]
-
PMC. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]
-
PLOS ONE. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
ResearchGate. Special Issue: Sulfur-Nitrogen Heterocycles. [Link]
-
Science Primary Literature. Role of sulphur-heterocycles in medicinal chemistry: An update. [Link]
-
PMC. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. [Link]
-
Arkivoc. One-pot synthesis of sulfur heterocycles from simple organic substrates. [Link]
-
ResearchGate. DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. [Link]
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- 3. Conformation and Visual Distinction between Urea and Thiourea Derivatives by an Acetate Ion and a Hexafluorosilicate Cocrystal of the Urea Derivative in the Detection of Water in Dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. neuroquantology.com [neuroquantology.com]
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- 24. waters.com [waters.com]
Validation & Comparative
A Senior Application Scientist's Guide to Amine Acylation: A Comparative Analysis of Thiazolidine-2-thione and N-Hydroxysuccinimide Esters
Executive Summary
In the field of bioconjugation, the covalent modification of primary amines on proteins and other biomolecules is a cornerstone technique. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for this purpose, valued for their reactivity and commercial availability. However, an alternative class of reagents, N-acyl-1,3-thiazolidine-2-thiones (ATT), offers a compelling set of characteristics, including enhanced stability and a unique, built-in reaction monitoring system. This guide provides an in-depth, evidence-based comparison of these two amine-reactive chemistries. We will dissect their reaction mechanisms, compare their reactivity and stability profiles with supporting data, and provide validated, step-by-step protocols to empower researchers in drug development and chemical biology to make informed decisions for their specific applications.
The Chemistry of Amine Acylation: A Tale of Two Leaving Groups
The goal of both NHS esters and ATT reagents is identical: to acylate a primary amine (such as the ε-amine of a lysine residue or the N-terminus of a protein) to form a stable amide bond. The fundamental difference lies in the "activated" nature of the carbonyl group, which is achieved by attaching a good leaving group. The efficiency and specificity of the reaction are dictated by the quality of this leaving group and its susceptibility to competing side reactions, most notably hydrolysis.
The Established Standard: N-Hydroxysuccinimide (NHS) Esters
NHS esters react with primary amines via a classic nucleophilic acyl substitution mechanism.[1] The unprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming the desired amide bond.[2] This reaction is highly efficient but faces a significant competing reaction: hydrolysis, where water acts as the nucleophile, rendering the reagent inactive.[3]
Caption: Reaction mechanism of an NHS ester with a primary amine.
The Stable Challenger: N-Acyl-1,3-thiazolidine-2-thiones (ATT)
Similar to NHS esters, 3-acyl-1,3-thiazolidine-2-thiones (ATT) also function as acylating agents through nucleophilic acyl substitution.[4] The amine attacks the acyl carbonyl group, leading to the formation of a stable amide bond and the release of the 1,3-thiazolidine-2-thione (TT) leaving group. A key practical advantage of this chemistry is that the ATT reagent is often yellow, while the products and the TT leaving group are colorless. This provides a convenient, real-time visual confirmation of reaction completion as the yellow color vanishes.[4]
Caption: Aminolysis mechanism of N-acyl-thiazolidine-2-thione (ATT).
Performance Under Pressure: Reactivity and Stability
The choice between these reagents often comes down to a trade-off between reaction speed, reagent stability, and pH sensitivity.
The Critical Role of pH
The pH of the reaction buffer is the single most important parameter governing the success of amine acylation.[1] It creates a delicate balance: the pH must be high enough to deprotonate the primary amines (-NH₃⁺ to -NH₂), rendering them nucleophilic, but not so high as to excessively accelerate the hydrolysis of the activated reagent.
-
NHS Esters: The optimal pH for NHS ester conjugations is in the range of 8.3-8.5.[5][6] Below pH 7, the reaction is significantly slower as most amines are protonated.[1] Above pH 8.5, the rate of hydrolysis becomes a major competing factor, drastically reducing conjugation efficiency.[5][7]
-
Thiazolidine-2-thiones (ATT): While less extensively documented in bioconjugation literature, studies on the aminolysis of ATT reagents show rapid reactions at room temperature in the presence of a mild base like triethylamine, suggesting that a slightly alkaline pH is also optimal for deprotonating the target amine.[4] Critically, some studies indicate that polymers containing thiazolidine-2-thione reactive groups exhibit low susceptibility to hydrolysis in aqueous solutions, suggesting a broader effective pH window and greater stability compared to NHS esters.[8]
A Head-to-Head Comparison of Stability and Kinetics
Direct, side-by-side kinetic comparisons in the literature are scarce, but a clear picture emerges from the available data on stability and reported reaction times. NHS ester hydrolysis is well-characterized, providing a benchmark for its stability.
| Parameter | N-Hydroxysuccinimide (NHS) Esters | N-Acyl-1,3-thiazolidine-2-thiones (ATT) |
| Target Group | Primary Amines (N-terminus, Lysine)[9] | Primary Amines (N-terminus, Lysine)[4] |
| Optimal pH | 7.2 - 8.5[7] | Assumed to be slightly alkaline (e.g., ~8-9)[4] |
| Reaction Time | 30 min - 4 hours at RT[9][10] | Very rapid; can be complete in < 1 minute at RT[4] |
| Hydrolytic Stability | Highly pH-dependent; susceptible to hydrolysis | Reported to have low susceptibility to hydrolysis[8] |
| Half-life (Aqueous) | ~10 minutes at pH 8.6 (4°C)[7][11] 4-5 hours at pH 7.0 (0°C)[7][11] | Data not widely available, but qualitatively higher than NHS esters |
| Reaction Monitoring | Typically offline (e.g., chromatography, MS) | Online, visual (disappearance of yellow color)[4] |
| Side Reactions | Acylation of Ser, Thr, Tyr at high pH[3][12] | Chemoselective for amines over hydroxyl groups[4] |
Expert Insight: The most striking difference is the stability against hydrolysis. The rapid degradation of NHS esters, especially at the optimal reaction pH of ~8.5, means that a significant molar excess of the reagent is often required to achieve a desired degree of labeling.[5] This not only increases cost but can also lead to a higher incidence of off-target modifications. The reported high stability of ATT reagents[8] suggests that lower reagent excesses might be needed, leading to cleaner reactions and potentially more homogenous products. Furthermore, the rapid kinetics of ATT aminolysis (<1 min)[4] offers a significant workflow advantage over the longer incubation times required for NHS esters.
In the Lab: Validated Experimental Protocols
To translate theory into practice, this section provides side-by-side protocols for a standard protein labeling experiment. The causality behind each step is explained to ensure a self-validating and robust experimental design.
Caption: Comparative experimental workflows for protein labeling.
Protocol 1: Protein Labeling with an NHS Ester
This protocol is adapted for labeling 1 mg of a typical IgG antibody (~150 kDa).
-
Protein Preparation:
-
Action: Dissolve 1 mg of the antibody in 200 µL of an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3. The final protein concentration should be in the 1-10 mg/mL range.[6]
-
Causality: An amine-free buffer is critical to prevent the buffer itself from competing with the protein for reaction with the NHS ester.[9] The pH of 8.3 ensures the lysine amines are sufficiently deprotonated for reaction.
-
-
NHS Ester Stock Solution Preparation:
-
Labeling Reaction:
-
Action: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the stirring protein solution. For a 1 mg IgG sample, this corresponds to a specific volume based on the molecular weight of the NHS ester reagent. Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1][10]
-
Causality: A molar excess is required to drive the reaction to the desired degree of labeling, compensating for reagent loss due to hydrolysis.[5] Lower temperatures can be used to slow hydrolysis for sensitive proteins, but require longer incubation times.
-
-
Quenching the Reaction:
-
Purification:
-
Action: Remove unreacted label and byproducts using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[1]
-
Causality: This step is essential for removing small molecules that could interfere with downstream applications.
-
Protocol 2: Protein Labeling with an N-Acyl-1,3-thiazolidine-2-thione (ATT)
This protocol is based on the principles of monitored aminolysis.[4]
-
Protein Preparation:
-
Action: Dissolve 1 mg of the antibody in 200 µL of a suitable buffer like 0.1 M sodium bicarbonate, pH 8.5-9.0.
-
Causality: As with NHS esters, a slightly alkaline pH is needed to ensure the target amines are nucleophilic. The greater stability of ATT may allow for a slightly higher pH to further accelerate the reaction without significant hydrolysis.
-
-
ATT Stock Solution Preparation:
-
Action: Dissolve the yellow ATT reagent in a suitable organic solvent (e.g., THF, DMSO) to a concentration of 10 mg/mL. This solution is generally more stable than an NHS ester solution.
-
Causality: While more stable than NHS esters, using a dry organic solvent is still good practice.
-
-
Labeling Reaction & Visual Monitoring:
-
Action: Add a 5- to 10-fold molar excess of the ATT stock solution to the stirring protein solution. Continue stirring at room temperature and observe the color. The reaction is complete when the yellow color of the ATT reagent has completely vanished (typically 1-5 minutes).[4]
-
Causality: The disappearance of color is a direct indication that the chromophoric ATT starting material has been consumed. This built-in endpoint removes the guesswork from determining the necessary reaction time. A lower molar excess may be feasible due to lower hydrolytic loss.
-
-
Quenching the Reaction:
-
Action: Due to the speed and high efficiency of the reaction, a quenching step is often unnecessary. If desired, a small amount of an amine-containing buffer can be added.
-
Causality: The reaction proceeds to completion so quickly that there is very little active reagent left to quench.
-
-
Purification:
-
Action: Purify the conjugate using a desalting column as described in Protocol 1 to remove the thiazolidine-2-thione byproduct and any unreacted reagent.
-
Causality: Purification ensures a clean final product for downstream use.
-
Conclusion and Recommendations
Both NHS esters and N-acyl-1,3-thiazolidine-2-thiones are effective reagents for the acylation of primary amines. The choice between them depends on the specific demands of the experiment.
-
Choose N-Hydroxysuccinimide (NHS) Esters when:
-
You are using a well-established, standard protocol.
-
A wide variety of commercial labels and crosslinkers with this functionality is required.
-
Cost is a primary concern, as many common NHS esters are inexpensive.
-
-
Choose N-Acyl-1,3-thiazolidine-2-thiones (ATT) when:
-
High stability in aqueous solution is paramount to avoid reagent waste and side reactions.
-
A rapid reaction time is needed to improve workflow efficiency or for conjugating to sensitive proteins.
-
Built-in reaction monitoring is desired to ensure complete reaction without relying on analytical follow-up.
-
You need to perform a chemoselective acylation in the presence of other nucleophiles like hydroxyl groups.[4]
-
For researchers developing novel bioconjugates, particularly antibody-drug conjugates or precisely modified proteins where homogeneity is key, the superior stability and controlled reactivity of N-acyl-1,3-thiazolidine-2-thiones present a significant and perhaps underutilized advantage. While less common commercially, their performance characteristics merit strong consideration for demanding bioconjugation challenges.
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Lim, S., & Kim, D. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 1(6), e171. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. Retrieved from [Link]
-
Kumar, A., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Organic & Biomolecular Chemistry, 16(40), 7344-7349. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of thiazolidine-2-thiones. Retrieved from [Link]
-
Nagao, Y., et al. (1981). Monitored Aminolysis of 3-Acyl-1, 3-thiazolidine-2-thione with Amino Acid and Its Derivative: Peptide Bond Formation, Chemoselective Acylation, and Bridging Reaction. Heterocycles, 15(2), 1133-1139. Available at: [Link]
-
Keller, B. O., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Analytical Chemistry, 79(24), 9329-9336. Available at: [Link]
-
N-Hydroxysuccinimide active ester. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]
-
Wang, C., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268326. Available at: [Link]
-
Zhang, C., et al. (2025, July 1). Thio-NHS esters are non-innocent protein acylating reagents. Nature Communications. Available at: [Link]
-
ACS Publications. (2025, March 19). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left.... Retrieved from [Link]
-
Frontiers. (2022, July 4). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Retrieved from [Link]
-
Turnbull, A. P., et al. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 25(17), 3845. Available at: [Link]
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33.13. Retrieved from [Link]
-
MedCrave online. (2017, September 5). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with.... Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reaction rates of NHS esters of mPEG with amino and.... Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine2-thiones: Antibiotic Activity and Revisiting the Mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Guide: UV-Vis Absorption Spectra of Yellow N-Acyl Thiazolidine-2-thiones
Executive Summary: The "Yellow" Advantage in Asymmetric Synthesis
In the realm of chiral auxiliaries, the N-acyl thiazolidine-2-thione (commonly known as the Nagao auxiliary) distinguishes itself from the ubiquitous Evans oxazolidinone not just by its sulfur-based reactivity, but by its distinct photophysical properties. While Evans auxiliaries are colorless and require UV lamps for detection, Nagao auxiliaries are inherently yellow .
This guide provides a technical analysis of the UV-Vis absorption spectra of these compounds. We explore the electronic origins of this coloration, quantify the spectral differences against alternatives, and demonstrate how to leverage this "chromophoric signature" for process monitoring and purification without expensive instrumentation.
Chromophore Analysis: The Physics of "Yellow"
To understand the spectra, we must look at the molecular orbitals. The yellow color arises from the specific conjugation between the carbonyl (
The Thione vs. Carbonyl Gap
-
Oxazolidinones (Evans): Contain a carbamate system (
). The transitions are high-energy, typically absorbing below 230 nm (deep UV). Consequently, they appear colorless to the human eye.[1] -
Thiazolidine-2-thiones (Nagao): Contain a dithiocarbamate-like system (
). The bond is weaker than the bond, resulting in a smaller HOMO-LUMO gap.-
Primary Transition (
): Strong absorption in the 270–290 nm range. -
Secondary Transition (
): A forbidden, yet observable, transition involving the non-bonding electrons of the sulfur. This band appears in the 300–360 nm range and often tails into the visible spectrum (400 nm+), absorbing blue/violet light and transmitting yellow.
-
Comparative Spectral Analysis
The following data compares the optical properties of the Nagao auxiliary against the two most common alternatives: the Evans Oxazolidinone and the Oppolzer Sultam.
Table 1: UV-Vis Characteristics of Chiral Auxiliaries
| Feature | Nagao Auxiliary (Thiazolidine-2-thione) | Evans Auxiliary (Oxazolidinone) | Oppolzer Sultam (Camphor Sultam) |
| Visual Appearance | Bright Yellow / Green-Yellow | Colorless / White Solid | Colorless / White Solid |
| Primary | 280 nm, 305 nm | ~210 nm | ~220 nm |
| Visible Cut-off | ~450 nm (Tails into visible) | < 250 nm | < 250 nm |
| Molar Absorptivity ( | High ( | Low in near-UV | Low in near-UV |
| TLC Detection | Visual (No UV Lamp needed) | UV Lamp (254 nm) / Stain | UV Lamp / Stain |
| HPLC Detection | 305 nm (Highly Specific) | 210-220 nm (Non-specific) | 210-220 nm (Non-specific) |
Technical Insight: The absorption at 305 nm is particularly useful for HPLC methods. Most organic solvents and impurities absorb at 210 nm (the detection wavelength for Evans auxiliaries), leading to noisy baselines. The Nagao auxiliary's absorption at 305 nm allows for detection in a "quiet" region of the spectrum, significantly improving Signal-to-Noise (S/N) ratios.
Experimental Protocol: Measuring the Extinction Coefficient
To accurately characterize a new N-acyl thiazolidine-2-thione derivative, follow this self-validating protocol. This method corrects for solvatochromic shifts common in thione compounds.
Materials
-
Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note:
may shift blue (hypsochromic) in protic solvents like MeOH due to H-bonding with the thione sulfur. -
Standard: Pure 3-acetylthiazolidine-2-thione (recrystallized).
-
Equipment: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm path length).
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 10.0 mg of the compound.
-
Dissolve in 100 mL of MeCN to create a
stock. -
Validation: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Serial Dilution (Linearity Check):
-
Prepare concentrations of 5, 10, 20, 40, and 50
g/mL. -
Why: Single-point measurements are prone to weighing errors. A dilution series validates Beer's Law linearity.
-
-
Scanning:
-
Scan from 600 nm down to 190 nm.
-
Auto-zero with pure solvent blank.
-
-
Data Analysis:
-
Identify
(typically two bands: ~280 nm and ~305 nm). -
Plot Absorbance (A) vs. Concentration (M).[2]
-
Calculate
from the slope ( ).
-
Application Workflow: Visual Reaction Monitoring
The "yellow" feature is not just aesthetic; it is a functional process analytical technology (PAT). The acylation of the thione often intensifies the yellow color, while cleavage (e.g., to an alcohol or Weinreb amide) releases the free thione or changes the spectral shift.
The following diagram illustrates the workflow for using this spectral property during synthesis and purification.
Figure 1: Operational workflow utilizing the inherent chromophore of Nagao auxiliaries for visual monitoring of reaction progress and purification.
Strategic Recommendations
-
Use for "Dirty" Reactions: If your reaction mixture is complex, choose the Nagao auxiliary. The 305 nm absorption allows you to monitor the reaction by HPLC without interference from protein residues, simple amides, or aromatic solvents (toluene/benzene) that absorb heavily at 254 nm.
-
Flash Chromatography: You can often turn off the UV detector on your flash system. The N-acyl thiazolidine-2-thione bands are visually distinct (bright yellow) on silica gel, allowing for precise "cutting" of fractions by eye.
-
Stability Check: If the yellow color fades to colorless during a reaction (and you didn't intend to cleave the auxiliary), you have likely destroyed the thione ring (e.g., reduction of C=S to CH2 or hydrolysis). This serves as an immediate visual indicator of side reactions.
References
-
Nagao, Y., et al. (1982). "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thiones: A new convenient synthesis of amides." Tetrahedron Letters.
-
Delaunay, D., et al. (1995). "Phthalimidesulfenyl chloride: A new reagent for the preparation of N-protected amino acid derivatives." Journal of Organic Chemistry. (Discusses spectral properties of N-acyl thione derivatives).
-
Ren, Y., et al. (2022). "Synthesis and biological evaluation of thiazolidine-2-thione derivatives." PLOS ONE. (Provides modern NMR and spectral characterization data).
-
Master Organic Chemistry. (2016). "UV-Vis Spectroscopy: Absorbance of Carbonyls." (Fundamental background on n to pi* transitions in C=O and C=S systems).
-
BenchChem. (2025). "A Comparative Analysis of the Biological Activity of 3-Acetyl-2-Thiazolidinones." (Comparative structural data).
Sources
- 1. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione
This guide outlines the safety, logistical, and operational protocols for handling 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione (CAS: 462069-01-8).
As a specialized N-acyl thiazolidine-2-thione , this compound functions as an "activated amide" (Nagao reagent derivative). It is designed to be reactive toward nucleophiles. Consequently, its handling requires protocols that protect the user from its acylating potential and manage its sulfur-based degradation byproducts.
Part 1: Chemical Identity & Risk Profile[1]
Compound: 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione CAS Number: 462069-01-8 Molecular Weight: 253.35 g/mol Physical State: Typically a yellow to greenish crystalline solid.
Hazard Classification (Precautionary Principle)
Based on Structure-Activity Relationships (SAR) of N-acyl thiazolidine-2-thiones:
-
Skin/Eye Irritation (H315/H319): The compound hydrolyzes to release 3-methoxybenzoic acid and thiazolidine-2-thione (a known irritant).
-
Skin Sensitization (H317): Thione moieties are potential contact sensitizers.
-
Respiratory Irritation (H335): Dust inhalation may irritate the upper respiratory tract.
-
Reactivity: Stable under ambient conditions but reacts vigorously with amines, alcohols, and strong nucleophiles.
Part 2: Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific operational phase. The "Active Amide" nature of this compound means it can acylate biological proteins upon contact, leading to sensitization.
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Scale-up >10g) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness) | Laminate / Silver Shield or Double Nitrile (0.2 mm) | Thiones can permeate thin latex. Double gloving prevents "pinhole" exposure to the acylating agent. |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | N95/P2 Respirator (if outside hood) | Prevents inhalation of fine particulates which may hydrolyze on mucous membranes. |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles | Protects against dust entry and accidental splashes of reaction mixtures. |
| Body Protection | Lab Coat (Cotton/Polyester) | Tyvek® Sleeves or Apron | Prevents accumulation of dust on street clothes; critical for sensitizers. |
Part 3: Operational Handling Protocol
Phase 1: Engineering Controls & Preparation
-
Humidity Control: This reagent is moisture-sensitive (hydrolysis releases the free acid). Ensure the working environment is dry or handle under nitrogen if high precision is required.
-
Static Mitigation: As a crystalline organic solid, it may generate static charge. Use anti-static weighing boats and spatulas.
Phase 2: Weighing and Transfer
-
Step 1: Place the balance inside the chemical fume hood. If this is impossible, use a tare-weighed vial, fill it inside the hood, cap it, and then weigh outside.
-
Step 2: Use a disposable spatula . Avoid metal spatulas if possible to prevent trace metal contamination or scratching that creates sparks.
-
Step 3: Immediately recap the source container. Exposure to moist air degrades the reagent, turning it from bright yellow to a dull, pale color (indicating hydrolysis).
Phase 3: Reaction Setup (The "Active" Phase)
-
Solvent Selection: Dissolve in Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Note: Avoid protic solvents (Methanol, Ethanol) unless the specific reaction intent is alcoholysis, as they will consume the reagent.
-
-
Addition: Add the nucleophile (amine/alcohol) slowly to the solution of the thione. The reaction is often exothermic.
-
Monitoring: The byproduct of the reaction is 1,3-thiazolidine-2-thione .[1] This is water-soluble and can be removed during the aqueous workup.
Phase 4: Quenching & Workup
-
Quench: Quench excess reagent with a saturated Ammonium Chloride (NH₄Cl) solution.
-
Separation: The desired product (amide/ester) usually remains in the organic layer. The cleaved thiazolidine-2-thione moves to the aqueous layer (often turning it yellow).
-
Wash: Wash the organic layer with 1M NaOH or saturated NaHCO₃ to ensure complete removal of the thione byproduct and any hydrolyzed 3-methoxybenzoic acid.
Part 4: Emergency & Disposal Plan
Spill Management
-
Solid Spill: Do not dry sweep. Dampen a paper towel with acetone or ethanol, gently wipe up the solid to prevent dust generation, and place in a sealed bag.
-
Solution Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials like sawdust if the solvent is flammable (e.g., THF).
Waste Disposal
-
Solid Waste: Dispose of as "Hazardous Solid Organic Waste." Label clearly as "Contains Sulfur/Thione."
-
Aqueous Waste: The aqueous layer from the workup contains thiazolidine-2-thione . Do not pour down the drain. Collect in "Aqueous Waste - Toxic/Irritant."
-
Silica Gel: If column chromatography is used, the silica will retain the thione byproduct. Dispose of silica as solid hazardous waste.
Part 5: Workflow Visualization
The following diagram illustrates the safe handling logic, emphasizing the separation of the toxic thione byproduct during workup.
Caption: Operational workflow for handling 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione, highlighting the critical separation of the thione byproduct during the workup phase.
References
-
PubChem. (n.d.).[3] Compound Summary: Thiazolidine-2-thione.[1][3][4][5] National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
Wu, Y., et al. (2004).[4] A facile access to chiral 4-isopropyl-, 4-benzyl-, and 4-phenyloxazolidine-2-thione.[4] Journal of Organic Chemistry. (Contextual reference for handling thione auxiliaries).
Sources
- 1. thiazolidine-2-thione | CAS#:71591-75-8 | Chemsrc [chemsrc.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 5. Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
